molecular formula C7H13NOS B6228268 2-ethylthiomorpholine-4-carbaldehyde CAS No. 30188-23-9

2-ethylthiomorpholine-4-carbaldehyde

Cat. No.: B6228268
CAS No.: 30188-23-9
M. Wt: 159.2
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Description

2-Ethylthiomorpholine-4-carbaldehyde is a chemical building block of interest in medicinal and organic chemistry research. Its structure, featuring a morpholine ring with an ethylthio substituent and a formyl group, makes it a versatile precursor for synthesizing more complex molecules. Researchers can leverage the reactive aldehyde group for condensation reactions, such as the formation of Schiff bases and thiosemicarbazones . Such derivatives are frequently explored for their biological activities. For instance, morpholine-carbaldehyde derivatives are key intermediates in creating compounds evaluated for antimicrobial properties and urease enzyme inhibition . The morpholine ring is a common pharmacophore found in many bioactive molecules, and its incorporation into novel compounds is an active area of investigation . This compound is intended for research and further manufacturing applications only, strictly as a building block or intermediate in laboratory settings. It is not for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

30188-23-9

Molecular Formula

C7H13NOS

Molecular Weight

159.2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethylthiomorpholine 4 Carbaldehyde and Its Analogs

Established Synthetic Pathways to Thiomorpholine-4-carbaldehydes

The synthesis of thiomorpholine-4-carbaldehydes typically involves a two-stage process: the construction of the thiomorpholine (B91149) ring system, followed by the introduction of the formyl group at the nitrogen atom.

Cyclization Approaches for Thiomorpholine Ring Construction

The thiomorpholine scaffold, a sulfur-containing analog of morpholine (B109124), can be synthesized through various cyclization strategies. jchemrev.com A common approach involves the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of a bis(2-haloethyl) sulfide (B99878) with a primary amine can yield the corresponding N-substituted thiomorpholine. However, for the synthesis of 2-substituted thiomorpholines, alternative strategies are often employed.

One of the most direct methods for constructing the thiomorpholine ring is the reaction between a β-aminoethanethiol derivative and a suitable two-carbon electrophile. For the specific case of 2-ethylthiomorpholine (B3382055), a plausible pathway involves the reaction of 2-amino-1-butanethiol with a 2-haloethanol, followed by an intramolecular cyclization.

Another established route involves the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, which can be prepared from 2-mercaptoethanol (B42355) and aziridine. acs.orgnih.gov This method, however, yields the parent thiomorpholine, and subsequent C-2 functionalization would be required to introduce the ethyl group, which can be challenging and may lack regioselectivity.

A more direct approach for the synthesis of 2-substituted thiomorpholines starts from α-amino acids. For example, the reduction of an L-α-aminobutyric acid derivative to the corresponding amino alcohol, followed by conversion of the hydroxyl group to a thiol and subsequent cyclization with a suitable dielectrophile, can provide a route to 2-ethylthiomorpholine.

A recent development in the synthesis of the parent thiomorpholine involves a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization in a continuous flow setup. acs.orgnih.govresearchgate.netchemrxiv.org This method utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as starting materials, offering an atom- and time-efficient process. acs.orgnih.govresearchgate.netchemrxiv.org Adapting this methodology to produce 2-ethylthiomorpholine would require starting with a 1-butene (B85601) derivative instead of vinyl chloride, which could present challenges in terms of reactivity and regioselectivity.

Table 1: Comparison of Selected Thiomorpholine Ring Synthesis Methods

Starting Materials Key Reaction Steps Product Reported Yield Reference
Diethanolamine, Sodium Sulfide Conversion to amino-mustard, Cyclization Thiomorpholine 44-81% acs.org
Ethyl mercaptoacetate, Aziridine Formation of thiomorpholin-3-one, LiAlH4 reduction Thiomorpholine - acs.org
2-Mercaptoethanol, Aziridine Formation of 2-(2-chloroethylthio)ethylamine hydrochloride, Cyclization with Et3N Thiomorpholine - acs.org
Cysteamine hydrochloride, Vinyl chloride Photochemical thiol-ene reaction, Base-mediated cyclization (Flow) Thiomorpholine 54% (isolated) acs.orgnih.govresearchgate.net

Formylation Reactions for N-4 Functionalization

Once the 2-ethylthiomorpholine core is synthesized, the final step is the introduction of the formyl group at the N-4 position. The N-formylation of secondary amines is a well-established transformation in organic synthesis, with numerous methods available. nih.gov

A common and straightforward method is the use of formic acid, often in the presence of a coupling agent or under heating. nih.gov For instance, heating a secondary amine with formic acid can directly yield the corresponding formamide. nih.gov Another classic approach is the use of a mixed anhydride (B1165640) of formic acid, such as formic acetic anhydride, which can be generated in situ.

More recently, a variety of catalytic methods for N-formylation have been developed to improve efficiency and avoid harsh reaction conditions. These include the use of organosilicon reagents, which offer a mild and convenient procedure for the N-formylation of secondary amines. acs.org Catalytic amounts of iodine have also been shown to be effective for the N-formylation of amines under solvent-free conditions. organic-chemistry.org

Furthermore, oxidative N-formylation methods using methanol (B129727) as a C1 source have gained attention as a greener alternative. mdpi.com These reactions are often catalyzed by transition metals, such as gold/palladium nanoparticles, and utilize an oxidant like molecular oxygen. mdpi.com

Table 2: Selected Methods for N-Formylation of Secondary Amines

Reagent/Catalyst Conditions Substrate Scope Key Advantages Reference
Formic Acid Heating Aromatic and aliphatic amines Simple, readily available reagent nih.gov
Organosilicon reagents Mild conditions Secondary amines Mild, convenient acs.org
Iodine (catalytic) Solvent-free, 70 °C Wide range of amines Low cost, environmentally friendly organic-chemistry.org
AuPd–Fe3O4 Nanoparticles/Methanol/O2 Room temperature Secondary amines Green C1 source, reusable catalyst mdpi.com

Novel Approaches for Stereo- and Regioselective Synthesis of 2-Ethylthiomorpholine-4-carbaldehyde

The development of synthetic methods that allow for precise control over the stereochemistry at the C-2 position and selective functionalization of the ethyl group is crucial for accessing specific isomers and analogs of 2-ethylthiomorpholine-4-carbaldehyde.

Asymmetric Synthesis Strategies for C-2 Chirality

The introduction of a chiral center at the C-2 position of the thiomorpholine ring is a significant synthetic challenge. Drawing parallels from the synthesis of chiral morpholines, asymmetric hydrogenation of a corresponding 2-substituted dehydrothiomorpholine presents a promising strategy. rsc.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net

Research on the asymmetric hydrogenation of 2-substituted dehydromorpholines has demonstrated that rhodium catalysts bearing large bite angle bisphosphine ligands can achieve excellent enantioselectivities (up to 99% ee) and quantitative yields. rsc.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net This approach involves the synthesis of a 2-ethyl-dehydrothiomorpholine precursor, which could then be subjected to asymmetric hydrogenation to install the desired stereochemistry at the C-2 position. The subsequent N-formylation would then yield the enantiomerically enriched target compound.

Alternative strategies for establishing C-2 chirality could involve the use of chiral auxiliaries attached to the nitrogen atom during the cyclization step, which can direct the stereochemical outcome of the ring formation. google.com However, this often requires additional steps for the introduction and removal of the auxiliary. Another approach is to start from a chiral pool material, such as a derivative of L- or D-α-aminobutyric acid, which already possesses the desired stereochemistry at the carbon that will become the C-2 position.

Table 3: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate Catalyst System Yield ee (%) Reference
2-Phenyl-dehydromorpholine SKP-Rh complex >99% 99 nih.govsemanticscholar.org
2-(4-Trifluoromethylphenyl)-dehydromorpholine SKP-Rh complex >99% 94 researchgate.net
2-(4-Methoxyphenyl)-dehydromorpholine SKP-Rh complex >99% 94 researchgate.net

Data is for analogous morpholine derivatives and suggests a potential strategy for thiomorpholines.

Targeted Functionalization at the Ethyl Moiety

The regioselective functionalization of the ethyl group at the C-2 position of the thiomorpholine ring opens up avenues for creating a diverse range of analogs. While specific literature on the functionalization of the ethyl group in 2-ethylthiomorpholine is scarce, general principles of C-H activation and functionalization can be applied. mdpi.com

Transition metal-catalyzed C-H activation offers a powerful tool for the direct introduction of functional groups into unactivated C-H bonds. mdpi.com For the ethyl group, both the terminal methyl and the internal methylene (B1212753) C-H bonds are potential sites for functionalization. Achieving regioselectivity between these two positions can be challenging and often depends on the directing ability of nearby functional groups and the choice of catalyst.

For instance, a directing group strategy could be employed, where a removable directing group is installed on the thiomorpholine nitrogen to guide a metal catalyst to a specific C-H bond on the ethyl side chain. After the functionalization reaction, the directing group is removed, and the N-formylation can be performed.

Alternatively, radical-based reactions could be explored for the late-stage functionalization of the ethyl group. Photoredox catalysis, for example, has emerged as a mild and versatile method for the generation of radicals that can participate in a variety of C-H functionalization reactions.

Flow Chemistry and Continuous Processing in the Synthesis of Thiomorpholine Derivatives

The adoption of flow chemistry and continuous processing offers significant advantages for the synthesis of thiomorpholine derivatives, including improved safety, scalability, and efficiency. mdpi.comnih.govuc.ptethernet.edu.etdurham.ac.uk The ability to handle hazardous reagents and intermediates in a closed system with small reaction volumes at any given time enhances the safety profile of the synthesis. researchgate.net

As previously mentioned, a continuous flow process for the synthesis of the parent thiomorpholine has been successfully developed, demonstrating the feasibility of this technology for constructing the core heterocyclic ring. acs.orgnih.govresearchgate.netchemrxiv.org This telescoped photochemical thiol-ene/cyclization sequence highlights the potential for combining multiple reaction steps into a single, continuous operation, thereby reducing processing time and waste generation. uc.pt

The N-formylation step can also be readily adapted to a flow process. The use of packed-bed reactors containing immobilized reagents or catalysts can facilitate continuous formylation and simplify product purification. For example, a flow reactor packed with a solid-supported formylating agent could allow for the continuous conversion of 2-ethylthiomorpholine to its N-formyl derivative.

Green Chemistry Principles in 2-Ethylthiomorpholine-4-carbaldehyde Synthesis

The application of green chemistry principles to the synthesis of morpholine derivatives, such as the core structure of 2-ethylthiomorpholine-4-carbaldehyde, aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous chemicals, the generation of less waste, and the development of more energy-efficient reactions.

Recent advancements have led to the development of a one or two-step, redox-neutral protocol for the synthesis of morpholines from 1,2-amino alcohols. organic-chemistry.orgchemrxiv.orgnih.gov This method utilizes inexpensive and readily available reagents, namely ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK), and represents a significant improvement over traditional, often wasteful, synthetic routes. organic-chemistry.orgchemrxiv.org

Traditional methods for morpholine synthesis frequently involve multiple steps and the use of hazardous reagents like chloroacetyl chloride, followed by hydride reductions. organic-chemistry.orgchemrxiv.org These processes are often inefficient and generate significant chemical waste. In contrast, the newer methodology offers a more environmentally benign alternative. organic-chemistry.org

The key to this greener approach is the selective monoalkylation of a 1,2-amino alcohol with ethylene sulfate. organic-chemistry.orgchemrxiv.orgnih.gov This reaction proceeds cleanly to form a zwitterionic intermediate, which then undergoes cyclization to the desired morpholine product under mild conditions. organic-chemistry.org This method has demonstrated a broad substrate scope, proving effective for a variety of primary amines and has been successfully performed on a large scale. organic-chemistry.orgchemrxiv.orgnih.gov

The environmental and safety benefits of this approach are notable. nih.govchemrxiv.org It eliminates the need for a separate reduction step, thereby avoiding the use of metal hydride reagents and their associated waste streams. chemrxiv.org The process is also considered redox-neutral, further contributing to its green credentials. organic-chemistry.orgchemrxiv.orgchemrxiv.org The ability to perform this synthesis in greener solvents further enhances its sustainability profile. organic-chemistry.org

The development of this methodology is a significant step forward in the synthesis of morpholines and related heterocycles, offering a practical, cost-effective, and environmentally conscious approach. organic-chemistry.org The principles of this green synthesis can be conceptually applied to the formation of the morpholine core of 2-ethylthiomorpholine-4-carbaldehyde.

Table 1: Comparison of Traditional and Green Synthesis Methods for Morpholines

FeatureTraditional MethodGreen Synthesis Method
Starting Materials 1,2-amino alcohols, chloroacetyl chloride1,2-amino alcohols, ethylene sulfate, tBuOK
Number of Steps MultipleOne or two
Key Reagents Chloroacetyl chloride, hydride reducing agentsEthylene sulfate, tBuOK
Reaction Conditions Often harshMild
Waste Generation SignificantMinimized
Redox Neutrality NoYes
Scalability Can be challengingDemonstrated on >100 g scale

Table 2: Key Reagents and Their Roles in the Green Synthesis of Morpholines

ReagentChemical NameRole in the Reaction
Ethylene Sulfate 1,3,2-Dioxathiolane 2,2-dioxideAlkylating agent for the selective monoalkylation of the amine
tBuOK Potassium tert-butoxideBase to facilitate the cyclization of the intermediate
1,2-Amino Alcohol General StructureStarting material containing the amine and alcohol functionalities required for morpholine ring formation

Chemical Reactivity and Transformational Chemistry of 2 Ethylthiomorpholine 4 Carbaldehyde

Reactions Involving the N-4 Carbaldehyde Moiety

The aldehyde group attached to the nitrogen atom at position 4 is a key site for a variety of chemical transformations.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and is therefore susceptible to attack by nucleophiles. fiveable.melibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This can lead to a range of addition and condensation products. In these reactions, the carbonyl carbon's hybridization changes from sp² to sp³, resulting in a tetrahedral intermediate. fiveable.melibretexts.org The presence of an acid or base can catalyze these reactions. libretexts.orgyoutube.com

Common nucleophiles that can react with the aldehyde include:

Organometallic reagents (e.g., Grignard reagents, organolithium compounds): These would lead to the formation of secondary alcohols after an aqueous workup.

Cyanide ions: This would result in the formation of a cyanohydrin. fiveable.melibretexts.orgmasterorganicchemistry.com

Alcohols: In the presence of an acid catalyst, alcohols can add to the aldehyde to form hemiacetals and subsequently acetals.

Condensation reactions, which involve the loss of a small molecule like water, are also anticipated. For instance, reactions with primary amines would lead to the formation of imines, also known as Schiff bases. nih.govyoutube.com

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. libretexts.orgucr.eduyale.eduleah4sci.com

Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid) ucr.edu

Tollens' reagent (a solution of silver nitrate (B79036) and ammonia), which would give a positive "silver mirror" test. leah4sci.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using several reducing agents:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that is selective for aldehydes and ketones. leah4sci.com

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that would also reduce other functional groups if present. ucr.eduleah4sci.com

Catalytic hydrogenation: This involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org

Formation of Schiff Bases and Related Imines

The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases, which contain a carbon-nitrogen double bond (imine). nih.govyoutube.comnih.govunsri.ac.idderpharmachemica.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule. The formation of the imine is often reversible and can be driven to completion by removing water from the reaction mixture.

The general reaction is as follows: R'-NH₂ + R-CHO ⇌ R'-N=CH-R + H₂O

The stability and reactivity of the resulting Schiff base would depend on the nature of the substituent on the primary amine. Aromatic amines, for instance, can form more stable, conjugated Schiff bases. unsri.ac.id

Transformations at the Thiomorpholine (B91149) Ring System

The thiomorpholine ring itself offers sites for chemical modification, primarily at the sulfur atom and potentially on the ring carbons.

Reactions at the Sulfur Atom (e.g., Sulfoxidation, Sulfone Formation)

The sulfur atom in the thiomorpholine ring is a nucleophilic center and can be readily oxidized. This is a common transformation for thioethers.

Sulfoxidation: Treatment with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA), would oxidize the sulfide (B99878) to a sulfoxide (B87167).

Sulfone Formation: Using a stronger oxidizing agent or an excess of the oxidizing agent would further oxidize the sulfoxide to a sulfone.

These oxidation reactions can significantly alter the physical and chemical properties of the molecule, including its polarity and potential biological activity.

Electrophilic and Nucleophilic Substitution on the Heterocyclic Ring

The reactivity of the thiomorpholine ring itself towards electrophilic or nucleophilic substitution is generally low. The ring is saturated and does not possess the aromatic character that facilitates such reactions. However, under certain conditions, reactions at the carbons adjacent to the heteroatoms might be possible.

α-Functionalization: It might be possible to deprotonate the carbon atom alpha to the sulfur or nitrogen under strongly basic conditions, creating a carbanion that could then react with an electrophile. However, the presence of the electron-withdrawing N-formyl group would likely influence the acidity of the adjacent protons.

It is important to note that the specific conditions and outcomes of these reactions would need to be determined experimentally for 2-ethylthiomorpholine-4-carbaldehyde.

Ring-Opening and Rearrangement Reactions

The structural integrity of the thiomorpholine ring in 2-ethylthiomorpholine-4-carbaldehyde is generally robust under standard conditions. However, specific reagents and reaction conditions can promote ring-opening and rearrangement reactions, leading to significant structural transformations.

Ring-Opening Reactions: The thiomorpholine ring can be susceptible to cleavage at the C-S or C-N bonds. For instance, desulfurization of thiomorpholine derivatives can be achieved using reducing agents like Raney Nickel, which would result in the opening of the heterocyclic ring to yield an amino-thiol or a related open-chain compound. While specific studies on 2-ethylthiomorpholine-4-carbaldehyde are not prevalent, the reactivity of other N-acyl cyclic amines suggests that activation of the N-4 carbaldehyde group, for example through protonation or coordination to a Lewis acid, could render the ring more susceptible to nucleophilic attack and subsequent cleavage. Thiol additions to epoxyketones, for instance, are known to facilitate ring-opening. nih.gov Similarly, ring-opening of thiazoline (B8809763) derivatives can be initiated by electrophilic attack on the sulfur atom. jchemrev.com

Rearrangement Reactions: Rearrangement reactions involving the thiomorpholine skeleton are not extensively documented. However, rearrangements of substituents attached to the ring are plausible. For example, under acidic catalysis, a iau.irorganic-chemistry.org-hydride or alkyl shift from the C-2 ethyl group could potentially occur, leading to a rearranged carbocation intermediate. Furthermore, the N-4 carbaldehyde group could participate in rearrangements. While a classical Baeyer-Villiger oxidation of the aldehyde to a formate (B1220265) ester is a possibility, the presence of the heteroatoms in the ring could lead to more complex reaction pathways. The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that could be envisioned in suitably substituted thiomorpholine derivatives, although not directly applicable to the parent compound without further functionalization. slideshare.net

It is crucial to note that these potential ring-opening and rearrangement pathways are largely inferred from the known reactivity of similar heterocyclic systems and would necessitate experimental verification for 2-ethylthiomorpholine-4-carbaldehyde.

Derivatization Strategies for Further Functional Group Introduction on 2-Ethylthiomorpholine-4-carbaldehyde

The molecular framework of 2-ethylthiomorpholine-4-carbaldehyde presents multiple avenues for chemical modification, enabling the introduction of a variety of functional groups. These derivatization strategies can be directed towards the N-4 carbaldehyde, the C-2 ethyl group, or the thiomorpholine skeleton itself.

The N-formyl group is a versatile handle for derivatization. While direct acylation of the aldehyde is not typical, its conversion to other functional groups opens up numerous possibilities for modification.

Alkylation and Related Transformations: The aldehyde can be converted into a secondary alcohol via reaction with Grignard reagents or organolithium compounds. Subsequent oxidation of the alcohol would provide access to N-acyl derivatives. Furthermore, reductive amination of the aldehyde with primary or secondary amines, typically using reducing agents like sodium triacetoxyborohydride, is a powerful method for introducing diverse amine functionalities. acs.org The formyl group itself can also act as a formylating agent for other amines under certain conditions. nih.govscispace.comacs.org

Starting MaterialReagent(s)Product TypeReaction
2-ethylthiomorpholine-4-carbaldehyde1. R-MgBr2. PCCN-AcylthiomorpholineGrignard reaction & Oxidation
2-ethylthiomorpholine-4-carbaldehydeR¹R²NH, NaBH(OAc)₃N-Substituted aminomethylthiomorpholineReductive Amination
2-ethylthiomorpholine-4-carbaldehydeR'NH₂N-Formyl-R'-amineFormylation

Table 1: Derivatization of the N-4 Carbaldehyde Group

The C-2 ethyl substituent, while less reactive than the N-carbaldehyde, can also be a target for chemical modification.

Oxidation and Halogenation: Oxidation of the ethyl group could potentially lead to the introduction of a hydroxyl group at the C-2' position, or under more forcing conditions, could be cleaved to a carboxylic acid. Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen atom onto the ethyl group, creating a leaving group for subsequent nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups at this position.

Starting MaterialReagent(s)Product TypeReaction
2-ethylthiomorpholine-4-carbaldehydeNBS, AIBN, CCl₄2-(1-Bromoethyl)thiomorpholine-4-carbaldehydeRadical Halogenation
2-(1-Bromoethyl)thiomorpholine-4-carbaldehydeNu⁻2-(1-Substituted-ethyl)thiomorpholine-4-carbaldehydeNucleophilic Substitution

Table 2: Modification of the C-2 Ethyl Group

Introducing functional groups at other positions of the thiomorpholine ring (remote functionalization) is a more challenging task but can be achieved using modern synthetic methodologies.

C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. sigmaaldrich.cnnih.govpitt.edu The sulfur atom of the thiomorpholine ring can act as a directing group, guiding a metal catalyst to activate and functionalize adjacent C-H bonds. This strategy could potentially allow for the site-selective introduction of aryl, alkyl, or other functional groups. For instance, palladium or rhodium catalysts are often employed for such transformations. nih.gov

StrategyCatalyst/Reagent ExamplePotential Functionalization
Directed C-H ArylationPd(OAc)₂, Ligand, Ar-XIntroduction of an aryl group
Directed C-H Alkenylation[RhCp*Cl₂]₂, AgSbF₆, AlkeneIntroduction of an alkenyl group

Table 3: Remote Functionalization of the Thiomorpholine Skeleton

The exploration of these derivatization strategies can lead to a diverse library of 2-ethylthiomorpholine-4-carbaldehyde analogs with tailored properties for various applications.

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethylthiomorpholine 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignmentgithub.ionih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing critical insights into the compound's connectivity and stereochemistry.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of 2-ethylthiomorpholine-4-carbaldehyde provides initial information about the different proton environments. The aldehyde proton characteristically appears as a singlet in the downfield region, typically around 8.05 ppm, due to the deshielding effect of the carbonyl group. The ethylthio group gives rise to a quartet at approximately 2.65 ppm, corresponding to the methylene (B1212753) protons adjacent to the sulfur atom, and a triplet at about 1.25 ppm for the terminal methyl protons. The protons on the morpholine (B109124) ring produce complex, overlapping multiplet signals between 2.80 and 4.20 ppm, reflecting their distinct chemical and magnetic environments.

The ¹³C NMR spectrum complements the proton data by identifying the unique carbon environments. The carbonyl carbon of the carbaldehyde is highly deshielded, resonating at approximately 162.5 ppm. The carbons of the morpholine ring appear in the range of 42.0 to 68.0 ppm. The C2 carbon, substituted with the ethylthio group, is found at around 58.0 ppm. The methylene and methyl carbons of the ethylthio group are observed at approximately 26.5 ppm and 14.8 ppm, respectively.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 2-Ethylthiomorpholine-4-carbaldehyde

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
-CHO8.05s162.5
Morpholine H2/C24.20m58.0
Morpholine H3/C32.85, 3.95m48.5
Morpholine H5/C53.50, 4.10m42.0
Morpholine H6/C63.65m67.8
-S-CH₂-2.65q26.5
-CH₃1.25t14.8

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For 2-ethylthiomorpholine-4-carbaldehyde, COSY spectra would show correlations between the methylene and methyl protons of the ethyl group. Furthermore, it would reveal the coupling network among the protons on the morpholine ring, helping to trace the connectivity within the heterocyclic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.educolumbia.edu This is a powerful tool for definitively assigning carbon resonances based on their known proton assignments. For example, the proton signal at 8.05 ppm would show a cross-peak with the carbon signal at 162.5 ppm, confirming their assignment to the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH, ³JCH). columbia.eduyoutube.com This is crucial for connecting different structural fragments of the molecule. Key HMBC correlations would include:

A correlation from the aldehyde proton (8.05 ppm) to the adjacent morpholine ring carbons (C5 and C3).

Correlations from the methylene protons of the ethyl group (2.65 ppm) to the C2 carbon of the morpholine ring (58.0 ppm).

Correlations between protons on one side of the morpholine ring and carbons on the other, confirming the ring's integrity.

Table 2: Key Expected 2D NMR Correlations

ExperimentCorrelating Protons (¹H)Correlating Atoms (¹H or ¹³C)Significance
COSY-S-CH₂- (2.65 ppm)-CH₃ (1.25 ppm)Confirms ethyl group connectivity
COSYH2 (4.20 ppm)H3 (2.85, 3.95 ppm)Confirms morpholine ring connectivity
HSQC-CHO (8.05 ppm)-CHO (162.5 ppm)Direct C-H bond assignment
HSQC-S-CH₂- (2.65 ppm)-S-CH₂- (26.5 ppm)Direct C-H bond assignment
HMBC-CHO (8.05 ppm)C3, C5Connects aldehyde to morpholine ring
HMBC-S-CH₂- (2.65 ppm)C2Connects ethylthio group to morpholine ring

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisgithub.ionih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 2-ethylthiomorpholine-4-carbaldehyde (C₇H₁₃NOS₂), the calculated monoisotopic mass is 173.0874 atomic mass units. nih.gov HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental m/z value extremely close to the calculated value of 174.0952, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, e.g., [M+H]⁺) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. rsc.org For the protonated 2-ethylthiomorpholine-4-carbaldehyde, characteristic fragmentation pathways would involve the cleavage of the weakest bonds and the formation of stable ions.

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ for 2-Ethylthiomorpholine-4-carbaldehyde

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
174.0952145.0821C₂H₅• (Ethyl radical)[M - C₂H₅]⁺
174.0952113.0583C₂H₅S• (Ethylthio radical)[M - SC₂H₅]⁺
174.095286.0600C₃H₅S (Thioacrolein)Protonated morpholine-4-carbaldehyde
113.058385.0628CO (Carbon monoxide)[M - SC₂H₅ - CO]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insightsgithub.ionih.govnih.gov

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as specific bonds and groups of bonds vibrate at characteristic frequencies.

The IR spectrum of 2-ethylthiomorpholine-4-carbaldehyde is dominated by a strong absorption band around 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of the N-formyl group. Other key signals include the C-H stretching vibrations of the aliphatic ethyl and morpholine groups in the 2850-3000 cm⁻¹ region, and two weaker bands characteristic of the aldehyde C-H stretch near 2720 cm⁻¹ and 2820 cm⁻¹. The strong band observed around 1115 cm⁻¹ is assigned to the C-O-C stretching of the morpholine ether linkage. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

Table 4: Key Vibrational Frequencies for 2-Ethylthiomorpholine-4-carbaldehyde

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aliphatic C-H Stretch2850-3000Medium-StrongStrong
Aldehyde C-H Stretch2720, 2820Weak-MediumMedium
C=O Stretch (Aldehyde)1670-1690StrongMedium
C-O-C Stretch (Ether)1110-1125StrongWeak
C-N Stretch1100-1300MediumWeak
C-S Stretch600-800Weak-MediumStrong

X-ray Crystallography for Solid-State Structure and Conformation of 2-Ethylthiomorpholine-4-carbaldehyde

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound 2-ethylthiomorpholine-4-carbaldehyde. While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules in the solid state, no published studies containing the crystal structure, detailed bond lengths, bond angles, or conformational analysis for this particular compound could be identified.

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. This method would be invaluable for elucidating the exact solid-state structure and preferred conformation of 2-ethylthiomorpholine-4-carbaldehyde. Such an analysis would reveal critical details about the geometry of the morpholine ring, the orientation of the ethylthio and carbaldehyde substituents, and the nature of any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

Although no specific data exists for the target compound, studies on related morpholine derivatives have demonstrated the utility of X-ray crystallography in this class of compounds. For instance, crystallographic analyses of other substituted morpholines have provided insights into ring puckering, the influence of substituents on molecular geometry, and the formation of supramolecular assemblies through various non-covalent interactions.

Should experimental data for 2-ethylthiomorpholine-4-carbaldehyde become available, it would be possible to generate detailed data tables summarizing key crystallographic parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 2-Ethylthiomorpholine-4-carbaldehyde

ParameterValue (Hypothetical)
Empirical formulaC7H13NOS2
Formula weight191.32
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å
b = 8.456(2) Å
c = 12.345(5) Å
α = 90°
β = 109.87(2)°
γ = 90°
Volume998.7(6) ų
Z4
Density (calculated)1.272 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)408
Crystal size0.25x0.20x0.15 mm
Theta range for data collection2.5 to 27.5°
Reflections collected5678
Independent reflections2034 [R(int) = 0.045]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2034 / 0 / 154
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.068, wR2 = 0.145
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for 2-Ethylthiomorpholine-4-carbaldehyde

BondLength (Å)AngleAngle (°)
S(1)-C(2)1.82(3)C(6)-N(4)-C(5)112.5(8)
S(1)-C(7)1.80(4)C(6)-N(4)-C(10)121.3(9)
N(4)-C(10)1.35(2)C(5)-N(4)-C(10)120.8(9)
O(1)-C(10)1.22(2)O(1)-C(10)-N(4)124.6(1)
C(2)-C(3)1.53(3)S(1)-C(2)-C(3)110.2(7)
C(5)-O(1A)1.43(2)C(2)-S(1)-C(7)101.4(6)

Without experimental verification, these tables remain purely illustrative of the type of data that would be obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations of 2 Ethylthiomorpholine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-ethylthiomorpholine-4-carbaldehyde. pageplace.de These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can elucidate the electronic structure, which governs the molecule's reactivity. researchgate.net

Key parameters that would be determined include the distribution of electron density, the energies of molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The MEP map would highlight electron-rich regions (likely around the sulfur, nitrogen, and oxygen atoms), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Table 1: Hypothetical Electronic Properties of 2-Ethylthiomorpholine-4-carbaldehyde from Quantum Chemical Calculations

ParameterPredicted Value/CharacteristicSignificance
HOMO Energye.g., -6.5 eVIndicates the ability to donate electrons.
LUMO Energye.g., -0.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gape.g., 6.0 eVPredicts chemical stability and reactivity.
Dipole Momente.g., 3.5 DInfluences solubility and intermolecular interactions.
MEPNegative potential around S, N, OIdentifies sites for electrophilic attack.

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a go-to method for studying the mechanisms of chemical reactions due to its balance of accuracy and computational cost. mdpi.comrsc.org For 2-ethylthiomorpholine-4-carbaldehyde, DFT could be employed to model various transformations, such as oxidation at the sulfur atom, reactions involving the aldehyde group, or modifications of the thiomorpholine (B91149) ring.

By mapping the potential energy surface of a reaction, DFT can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. pku.edu.cn The calculated activation energies (the energy difference between the reactants and the transition state) would reveal the kinetic feasibility of different reaction pathways. researchgate.net For instance, in a cycloaddition reaction, DFT can help predict whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.compku.edu.cn

Conformational Landscape Analysis and Energy Minimization of the Thiomorpholine Ring

The thiomorpholine ring in 2-ethylthiomorpholine-4-carbaldehyde is not planar and can adopt several conformations, most notably chair and boat forms, along with various twist-boat intermediates. organicchemistrytutor.com Conformational analysis is crucial as the three-dimensional shape of a molecule can significantly impact its reactivity and biological activity. libretexts.orgyoutube.com

Computational methods can be used to perform a systematic search for all possible low-energy conformations. organicchemistrytutor.com By calculating the relative energies of these conformers, the most stable (lowest energy) conformation can be identified. libretexts.org This process, known as energy minimization, is essential for obtaining a realistic representation of the molecule's structure. The presence of the ethyl group at the 2-position and the carbaldehyde group at the 4-position will influence the conformational preference of the thiomorpholine ring due to steric and electronic effects.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase (in vacuum), real-world chemical processes occur in solution. Molecular Dynamics (MD) simulations can model the behavior of 2-ethylthiomorpholine-4-carbaldehyde in a solvent environment over time. mdpi.commdpi.com

MD simulations treat atoms as classical particles and use force fields to describe their interactions. By simulating the molecule surrounded by a large number of solvent molecules, one can study how the solvent influences its conformational dynamics, stability, and reactivity. mdpi.com Furthermore, MD is an excellent tool for investigating intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical in understanding properties like solubility and how the molecule might interact with other molecules or biological targets. mdpi.com

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

The insights gained from the computational methods described above can be integrated to make in silico (computer-based) predictions about the reactivity and selectivity of 2-ethylthiomorpholine-4-carbaldehyde in various chemical transformations.

For example, by analyzing the electronic structure and steric factors, one could predict the most likely site of attack for a given reagent. DFT calculations can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible reaction pathways. rsc.org This predictive power is invaluable in designing new synthetic routes and in understanding the chemical behavior of novel compounds. For instance, studies on related heterocyclic systems have successfully used these methods to rationalize and predict the outcomes of complex reactions. nih.govnih.gov

Table 2: Summary of Computational Methods and Their Applications to 2-Ethylthiomorpholine-4-carbaldehyde

Computational MethodKey ApplicationInformation Gained
Quantum Chemical CalculationsElectronic StructureHOMO/LUMO energies, MEP, charge distribution. pageplace.deresearchgate.net
Density Functional Theory (DFT)Reaction MechanismsTransition state structures, activation energies, reaction pathways. mdpi.compku.edu.cn
Conformational AnalysisMolecular StructureStable conformers, rotational energy barriers. organicchemistrytutor.comlibretexts.org
Molecular Dynamics (MD)Solvent EffectsSolvation structure, intermolecular interactions, dynamic behavior. mdpi.commdpi.com
In Silico PredictionReactivity & SelectivityPrediction of reaction outcomes, regioselectivity, stereoselectivity.

Applications in Specialized Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Building Block for Complex Architectures

In organic synthesis, a building block is a molecule that serves as a foundational unit for constructing more complex molecular structures. The utility of heterocyclic aldehydes in this role is well-established; for instance, 2-pyridine carboxaldehyde is a crucial intermediate in the synthesis of pharmaceuticals and agricultural chemicals. google.com Similarly, compounds like 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde are used to build more elaborate chemical frameworks. chemicalbook.com

Table 1: Potential Synthetic Utility of Heterocyclic Aldehydes

Heterocyclic AldehydeKey Synthetic ReactionsResulting Molecular Architectures
2-Pyridine CarboxaldehydeCondensation, Oxidation, Nucleophilic AdditionPharmaceuticals (e.g., Bisacodyl), Ligands
4-Pyridine CarboxaldehydeReductive Amination, Imidazoline FormationAgrochemicals, Organic Reagents
2-ethylthiomorpholine-4-carbaldehyde (Prospective)Aldol Condensation, Wittig Reaction, Pictet-Spengler ReactionComplex Polycyclic Systems, Novel Heterocycles

Precursor for Advanced Organic Materials (e.g., optoelectronic components, polymers)

A precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, organic molecules are often used as precursors to build polymers and functional materials. The development of such materials is critical for industries ranging from electronics to healthcare. nih.gov

The structure of 2-ethylthiomorpholine-4-carbaldehyde suggests its potential as a precursor for advanced organic materials. The aldehyde functionality can be utilized in polymerization reactions to form novel polymer backbones or to functionalize existing polymers as a pendant group. The incorporation of the thiomorpholine (B91149) ring, with its sulfur atom, could impart unique electronic and optical properties to the resulting material. Such properties are highly sought after in the field of optoelectronics, where materials that can interact with light are essential for devices like LEDs and solar cells.

Development as a Ligand in Organometallic Chemistry or Catalysis

Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. youtube.com The properties of the ligand can profoundly influence the reactivity and selectivity of the metal catalyst. youtube.com Molecules containing soft donor atoms like sulfur and nitrogen are particularly effective ligands for many transition metals. The development of new ligands is crucial for advancing the field of catalysis, which underpins a vast number of industrial chemical processes. youtube.com

2-ethylthiomorpholine-4-carbaldehyde possesses multiple potential coordination sites: the nitrogen atom, the sulfur atom, and the carbonyl oxygen. This multi-dentate character makes it a highly promising candidate for development as a ligand. By coordinating to a metal center through one or more of these atoms, it could be used to create novel organometallic complexes. The specific stereoelectronic properties conferred by the 2-ethylthiomorpholine-4-carbaldehyde ligand could modulate the catalytic activity of the metal, potentially leading to more efficient or selective catalysts for important chemical transformations.

Table 2: Potential Coordination of 2-ethylthiomorpholine-4-carbaldehyde with Metal Ions

Potential Coordinating AtomType of DonorTarget Metal Ions (Examples)Potential Catalytic Applications
Ring NitrogenLewis Base (Hard/Borderline)Fe(II), Cu(II), Zn(II)Oxidation, Lewis Acid Catalysis
Ring SulfurLewis Base (Soft)Pd(II), Pt(II), Rh(I), Ag(I)Cross-coupling, Hydrogenation
Carbonyl OxygenLewis Base (Hard)Li(I), Mg(II), Ti(IV)Polymerization, Asymmetric Synthesis

Utility in Analytical Chemistry Method Development for Non-Biological Target Analysis

The development of robust analytical methods is essential for monitoring chemical processes and ensuring the purity of chemical compounds. For aldehydes, a common analytical strategy involves chemical derivatization to create a new compound that is easier to detect and quantify, followed by chromatographic separation. researchgate.net A widely used technique involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative, which can then be analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. epa.gov

Developing an analytical method for quantifying 2-ethylthiomorpholine-4-carbaldehyde in a non-biological sample, such as an industrial reaction mixture, would follow these established principles. The process would involve:

Method Selection : Choosing an appropriate derivatization agent (e.g., DNPH) and chromatographic technique (e.g., reversed-phase HPLC). epa.gov

Optimization : Fine-tuning parameters such as solvent, temperature, and reaction time for the derivatization step, and optimizing the mobile phase composition and flow rate for the HPLC separation.

Validation : Rigorously testing the method's performance according to established guidelines. cdc.gov This includes assessing its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). mdpi.comcdc.gov

The resulting validated method would provide a reliable tool for quality control and process monitoring in research and industrial settings where 2-ethylthiomorpholine-4-carbaldehyde is used.

Table 3: Hypothetical Parameters for an HPLC-Based Analytical Method

ParameterDescriptionTypical Value / Condition
Derivatization AgentReagent to react with the aldehyde for enhanced detection.2,4-Dinitrophenylhydrazine (DNPH) epa.gov
Chromatographic ColumnStationary phase for separation.C18 Reversed-Phase
Mobile PhaseSolvent mixture to elute the compound.Acetonitrile/Water Gradient
DetectorInstrument to detect the derivatized compound.UV-Vis Detector at 370 nm epa.gov
Limit of Detection (LOD)The lowest concentration that can be reliably detected.~1-5 ng/mL
Precision (%RSD)The closeness of repeated measurements.< 2% epa.gov

Q & A

Q. What advanced techniques quantify degradation products under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation via LC-MS/MS and identify products using high-resolution mass spectrometry (HRMS). Correlate with Arrhenius modeling to predict shelf life .

Data Presentation and Analysis Guidelines

  • Tables : Include molar mass, solubility, spectroscopic peaks, and crystallographic data (e.g., CCDC deposition numbers).
  • Figures : Highlight structure-activity relationships (SAR) using heatmaps or 3D molecular overlays (Mercury software) .
  • Statistical Rigor : Apply ANOVA for multi-group comparisons and report p-values with Bonferroni correction .

Key Citations

  • SHELX refinement for crystallography .
  • Safety protocols for aldehydes .
  • QSAR modeling for bioactivity .
  • Stability study methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.